molecular formula C15H10ClFN2S2 B11286777 3-((2-Chloro-6-fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine

3-((2-Chloro-6-fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine

Cat. No.: B11286777
M. Wt: 336.8 g/mol
InChI Key: XDMIVUQKRLXXHM-UHFFFAOYSA-N
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Description

3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE: is a complex organic compound that features a pyridazine ring substituted with a thiophene group and a chlorofluorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multi-step organic reactions. One common approach is:

    Starting Materials: 2-chloro-6-fluorobenzyl chloride, thiophene-2-carbaldehyde, and hydrazine hydrate.

    Step 1: The reaction of 2-chloro-6-fluorobenzyl chloride with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate to form an intermediate.

    Step 2: The intermediate is then reacted with hydrazine hydrate to form the pyridazine ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine ring or the thiophene group, potentially leading to the formation of dihydropyridazine or dihydrothiophene derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine or dihydrothiophene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the presence of both electron-withdrawing and electron-donating groups.

Biology:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Potential applications in the development of new drugs targeting specific enzymes or receptors.

Medicine:

  • Explored for its potential use in the treatment of diseases such as cancer or infectious diseases.
  • May act as a lead compound for the development of new therapeutic agents.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to interact with these targets in a specific manner, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • 3-{[(2-BROMO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE
  • 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(FURAN-2-YL)PYRIDAZINE
  • 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-(PYRIDIN-2-YL)PYRIDAZINE

Uniqueness:

  • The presence of both a chlorofluorophenyl group and a thiophene group in the same molecule provides unique electronic properties.
  • The combination of these groups can lead to specific interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H10ClFN2S2

Molecular Weight

336.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine

InChI

InChI=1S/C15H10ClFN2S2/c16-11-3-1-4-12(17)10(11)9-21-15-7-6-13(18-19-15)14-5-2-8-20-14/h1-8H,9H2

InChI Key

XDMIVUQKRLXXHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=CS3)F

Origin of Product

United States

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